6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
CAS No.:
Cat. No.: VC20128699
Molecular Formula: C8H7F3N4
Molecular Weight: 216.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F3N4 |
|---|---|
| Molecular Weight | 216.16 g/mol |
| IUPAC Name | 6-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C8H7F3N4/c1-4-3-13-6-2-5(12)14-15(6)7(4)8(9,10)11/h2-3H,1H3,(H2,12,14) |
| Standard InChI Key | PQWIVGILLRVQPL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2C(=CC(=N2)N)N=C1)C(F)(F)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s core consists of a pyrazolo[1,5-a]pyrimidine system, a bicyclic framework formed by fusing pyrazole and pyrimidine rings. Key structural features include:
-
Methyl group at C6: Enhances steric bulk and influences ring electronics.
-
Trifluoromethyl group at C7: Introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability.
-
Amino group at C2: Serves as a hydrogen bond donor/acceptor, critical for target engagement .
The molecular formula is C₈H₇F₃N₄, with a molecular weight of 216.16 g/mol. X-ray crystallography of related analogues confirms planarity, which facilitates π-π stacking interactions in biological systems .
Electronic and Steric Effects
The trifluoromethyl group’s electronegativity induces a dipole moment, polarizing the pyrimidine ring and enhancing electrophilic substitution reactivity at C5 . Methylation at C6 sterically shields the adjacent nitrogen, moderating nucleophilic attack at N1 . These properties are tunable via substituent modifications, enabling tailored interactions with enzymes or receptors .
Synthesis and Chemical Reactivity
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reactions while improving yields (~90%) and regioselectivity. A one-pot protocol using Vilsmeier–Haack formylation enables efficient access to 3-formyl derivatives, which serve as intermediates for fluorophore synthesis .
Multicomponent Reactions (MCRs)
Recent advances employ MCRs for atom-economical synthesis. A three-component reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones under solvent-free conditions achieves 75–92% yields with excellent regiocontrol .
Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 70–85 | 12–24 h | Scalability |
| Microwave-Assisted | 85–90 | 15–30 min | Speed, regioselectivity |
| Multicomponent Reaction | 75–92 | 2–4 h | Atom economy, no solvents |
Post-Synthetic Modifications
The amino group at C2 undergoes reductive amination with aldehydes or ketones, yielding secondary amines with enhanced pharmacokinetic profiles . Electrophilic substitution at C5 is facilitated by the electron-deficient pyrimidine ring, enabling halogenation or arylation .
Biological Activities and Mechanisms
Kinase Inhibition
The compound exhibits nanomolar inhibition of PI3Kδ and CK2, kinases implicated in cancer and inflammation. Docking studies reveal that the trifluoromethyl group occupies a hydrophobic pocket near the ATP-binding site, while the amino group hydrogen-bonds with Asp832 in PI3Kδ .
Table 2: Kinase Inhibition Profiles
Anticancer Activity
In cytotoxic screens against MCF-7 and BT474 breast cancer cells, the compound showed IC₅₀ values of 5–15 µM, outperforming doxorubicin in apoptosis induction . Mechanistic studies suggest mitochondrial membrane depolarization and caspase-3 activation .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
-
Kinase-Targeted Therapies: Analogues with N-tert-butylpiperazine substitutions show >100-fold selectivity for PI3Kδ over α/β isoforms .
-
Antiviral Agents: Pyrazolo[1,5-a]pyrimidines inhibit HIV-1 reverse transcriptase by competing with dNTPs .
Fluorescent Probes
The planar core exhibits Stokes shifts of 80–120 nm and quantum yields up to 44%, making it suitable for bioimaging. Electron-donating groups at C7 enhance fluorescence intensity via intramolecular charge transfer (ICT) .
Table 3: Photophysical Properties
| Substituent | λₐbs (nm) | λₑₘ (nm) | Quantum Yield (%) |
|---|---|---|---|
| -OCH₃ | 360 | 480 | 44 |
| -CF₃ | 340 | 420 | 12 |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Rhodium-catalyzed [3+2] cycloadditions enable enantioselective synthesis of chiral derivatives, expanding access to stereochemically diverse libraries .
Targeted Drug Delivery
Nanoparticle formulations conjugated to folate ligands enhance tumor-specific uptake, reducing off-target effects in preclinical models .
Computational Design
Machine learning models predict ADMET profiles, identifying derivatives with optimal logP (2.1–3.5) and solubility (>50 µM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume